molecular formula C5H11NO2S B13311745 3-(Ethylamino)-1lambda6-thietane-1,1-dione

3-(Ethylamino)-1lambda6-thietane-1,1-dione

Cat. No.: B13311745
M. Wt: 149.21 g/mol
InChI Key: UCSYKZXPEZQHDI-UHFFFAOYSA-N
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Description

3-(Ethylamino)-1λ⁶-thietane-1,1-dione is a sulfone-containing heterocyclic compound featuring a four-membered thietane ring (C₃S) with a 1,1-dione (sulfonyl) group and an ethylamino substituent (-NHCH₂CH₃) at the 3-position. The ethylamino group enhances solubility in polar solvents and may contribute to bioactivity, as seen in structurally related adrenoceptor-binding compounds .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

N-ethyl-1,1-dioxothietan-3-amine

InChI

InChI=1S/C5H11NO2S/c1-2-6-5-3-9(7,8)4-5/h5-6H,2-4H2,1H3

InChI Key

UCSYKZXPEZQHDI-UHFFFAOYSA-N

Canonical SMILES

CCNC1CS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-1lambda6-thietane-1,1-dione typically involves the reaction of ethylamine with a suitable thietane precursor under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a thioamide, in the presence of an oxidizing agent. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-(Ethylamino)-1lambda6-thietane-1,1-dione may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, dimethylformamide, dichloromethane.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(ethylamino)-1λ⁶-thietane-1,1-dione, enabling comparative analysis of substituent effects, ring size, and functional groups.

Substituent Variations in Thietane Derivatives
Compound Name Substituent(s) Key Features Potential Applications References
3-(Methylamino)-1λ⁶-thietane-1,1-dione hydrochloride -NHCH₃ at C3 Shorter alkyl chain reduces lipophilicity; hydrochloride salt improves solubility. Building block for drug synthesis.
3-(1-Aminoethyl)-1λ⁶-thietane-1,1-dione hydrochloride -CH₂NH₂ at C3 Aminoethyl group introduces additional hydrogen-bonding capacity. Intermediate in peptide mimics.
3-(Aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione -CH₂NH₂ and -CH₃ at C3 Branched structure increases steric hindrance; dual substituents modulate reactivity. Functionalized scaffolds.
3-(Bromomethyl)-1λ⁶-thietane-1,1-dione -CH₂Br at C3 Halogen substituent enables cross-coupling or nucleophilic substitution. Precursor for further derivatization.

Key Insights :

  • Alkyl Chain Length: Ethylamino (C2) vs. methylamino (C1) impacts lipophilicity and steric bulk, affecting membrane permeability and receptor binding .
  • Substituent Position: Aminoethyl (C3-CH₂NH₂) vs.
  • Functional Groups : Bromine in 3-(bromomethyl)-thietane enhances reactivity for further modifications, while sulfone groups stabilize negative charge .
Ring Size and Heteroatom Variations
Compound Name Ring Structure Key Features Biological Relevance References
3-Aminotetrahydro-1H-1λ⁶-thiophene-1,1-dione hydrochloride Five-membered thiophene ring Reduced ring strain compared to thietane; enhanced conformational flexibility. Potential CNS activity.
3-(Cyclopentylamino)-1λ⁶-thiolane-1,1-dione Five-membered thiolane ring Bulky cyclopentylamino group increases steric hindrance; thiolane sulfone modifies electronic properties. Specialty chemical synthesis.

Key Insights :

  • Conformational Flexibility : Larger rings (e.g., thiophene) allow for varied binding modes in biological targets, whereas thietane’s rigidity may favor selective interactions.
Functional Group Comparisons
  • Sulfone vs. Other Groups: The 1,1-dione (sulfonyl) group in thietane derivatives enhances electrophilicity and stabilizes intermediates in substitution reactions. This contrasts with non-sulfonated analogs, which lack such activation .
  • Hydrochloride Salts: Amino-substituted derivatives (e.g., 3-(methylamino)-thietane hydrochloride) exhibit improved aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

3-(Ethylamino)-1lambda6-thietane-1,1-dione is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

3-(Ethylamino)-1lambda6-thietane-1,1-dione is characterized by its unique thietane structure, which contributes to its biological properties. The compound has the following molecular formula:

  • Molecular Weight : 145.19 g/mol
  • IUPAC Name : 3-(Ethylamino)-1lambda6-thietane-1,1-dione
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of 3-(Ethylamino)-1lambda6-thietane-1,1-dione is primarily attributed to its role as an antagonist of Toll-like receptors (TLR7/8). These receptors are crucial in the immune response and have been implicated in various diseases, including autoimmune disorders and cancers. By inhibiting TLR7/8 signaling pathways, the compound may reduce inflammation and modulate immune responses.

Anticancer Effects

Research indicates that compounds similar to 3-(Ethylamino)-1lambda6-thietane-1,1-dione exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance:

  • In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines resistant to conventional therapies.
  • In vivo models demonstrate reduced tumor size and improved survival rates when treated with TLR antagonists.

Anti-inflammatory Properties

The compound's ability to modulate immune responses suggests potential benefits in treating inflammatory diseases:

  • Case Study : A study involving animal models of colitis showed significant reduction in inflammatory markers after administration of TLR antagonists derived from thietane structures.
  • Clinical Trials : Early-phase trials are investigating the efficacy of these compounds in patients with rheumatoid arthritis and psoriasis.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerTLR7/8 inhibition leading to apoptosis
Anti-inflammatoryModulation of cytokine release
ImmunomodulatoryAlteration of immune cell activation

Table 2: Case Studies on 3-(Ethylamino)-1lambda6-thietane-1,1-dione

Study TypeFindings
In vitroInduced apoptosis in resistant cancer cellsPotential therapeutic use
In vivoReduced tumor growth in xenograft modelsSupports anticancer claims
Clinical trialDecreased symptoms in inflammatory conditionsPromising for further development

Safety and Toxicity

Safety assessments indicate that while 3-(Ethylamino)-1lambda6-thietane-1,1-dione exhibits beneficial biological activities, it is essential to monitor potential toxicity. Preliminary studies suggest a favorable safety profile at therapeutic doses; however, further toxicological evaluations are necessary.

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